molecular formula C9H9NO3S B12544754 3-Cyanobenzyl methanesulfonate CAS No. 655250-91-2

3-Cyanobenzyl methanesulfonate

Cat. No.: B12544754
CAS No.: 655250-91-2
M. Wt: 211.24 g/mol
InChI Key: CFZRSFJJTBGXQG-UHFFFAOYSA-N
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Description

3-Cyanobenzyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of a cyanobenzyl group attached to a methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanobenzyl methanesulfonate typically involves the reaction of 3-cyanobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at low temperatures, usually around -20°C, and then allowed to warm to room temperature. The product is isolated by washing with water, hydrochloric acid, and brine, followed by drying over sodium sulfate and solvent removal .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The cyanobenzyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-cyanobenzyl alcohol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products include 3-cyanobenzyl derivatives with various functional groups.

    Oxidation: Products include 3-cyanobenzoic acid.

    Reduction: Products include 3-aminobenzyl derivatives.

Scientific Research Applications

3-Cyanobenzyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of drugs targeting specific enzymes and receptors.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-cyanobenzyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent bonds. This property makes it useful in modifying biomolecules and studying enzyme activities .

Comparison with Similar Compounds

    Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.

    Methyl Methanesulfonate: Similar in structure but with a methyl group instead of a cyanobenzyl group.

    Benzyl Methanesulfonate: Lacks the cyano group, making it less reactive in certain applications.

Uniqueness: 3-Cyanobenzyl methanesulfonate is unique due to the presence of the cyano group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

(3-cyanophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(11,12)13-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRSFJJTBGXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20798417
Record name (3-Cyanophenyl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655250-91-2
Record name (3-Cyanophenyl)methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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